Barium bromide, with the chemical formula BaBr₂, is an inorganic compound composed of barium and bromine. It appears as a white crystalline solid and is known for its deliquescent nature, meaning it can absorb moisture from the air to form a hydrated salt. Barium bromide exists primarily in two forms: the anhydrous form and the dihydrate form (BaBr₂·2H₂O). The compound is classified as a salt and is moderately soluble in water, exhibiting high melting (857 °C) and boiling points (1835 °C) due to its ionic structure .
Barium bromide exhibits toxicity, particularly in its soluble forms. Exposure can lead to symptoms such as gastrointestinal distress, respiratory issues, and cardiovascular effects. The compound can disrupt cellular functions and is classified as hazardous. Its biological activity is primarily linked to its ionic nature and potential to interfere with physiological processes .
Barium bromide can be synthesized through several methods:
Barium bromide has several applications across different fields:
Studies on barium bromide interactions focus on its reactivity with various ions and compounds. Its ability to precipitate with sulfate, oxalate, and phosphate ions makes it useful in analytical chemistry for detecting these ions in solution. Additionally, research into its toxicological effects has highlighted the risks associated with exposure, particularly regarding respiratory and cardiovascular systems .
Barium bromide shares similarities with other barium salts but exhibits unique properties due to its specific ionic structure. Here are some comparable compounds:
Compound Name | Chemical Formula | Solubility | Toxicity Level |
---|---|---|---|
Barium Chloride | BaCl₂ | Soluble in water | Moderate |
Barium Sulfate | BaSO₄ | Insoluble in water | Low (non-toxic) |
Barium Acetate | Ba(C₂H₃O₂)₂ | Soluble in water | Moderate |
Barium Carbonate | BaCO₃ | Insoluble in water | Low (non-toxic) |
Uniqueness of Barium Bromide:
Barium bromide's solubility and ability to form precipitates with specific ions distinguish it from other barium compounds. Its applications in photography and chemical synthesis further highlight its specialized role within this group of compounds .
Barium bromide’s discovery is intertwined with advancements in bromine chemistry and metallurgy. While bromine itself was identified in 1826 by Antoine-Jérôme Balard, barium’s isolation by Sir Humphry Davy in 1808 via electrolysis of molten barium salts laid the groundwork for later barium compounds. Early methods for synthesizing BaBr₂ involved treating barium sulfide (BaS) or barium carbonate (BaCO₃) with hydrobromic acid (HBr):
$$
\text{BaS + 2 HBr → BaBr₂ + H₂S}
$$
$$
\text{BaCO₃ + 2 HBr → BaBr₂ + CO₂ + H₂O}
$$
These reactions yielded hydrated forms of barium bromide, which were subsequently dehydrated at 120°C to produce the anhydrous compound.
A pivotal application emerged in the early 20th century when Marie Curie employed barium bromide in fractional crystallization to isolate radium from uranium ore. Due to the similar chemical behavior of radium and barium, Curie exploited the preferential precipitation of radium bromide in BaBr₂ solutions, achieving a higher radium-to-barium ratio in the precipitate. This method revolutionized radiochemistry and underscored barium bromide’s utility in separation processes.
The compound’s crystal structure, determined through X-ray diffraction, revealed a unique coordination environment. Barium ions (Ba²⁺) exhibit a coordination number of 9, while bromine ions (Br⁻) adopt either tetrahedral (coordination number 4) or trigonal pyramidal (coordination number 3) geometries. This structural complexity has been a focus of crystallographic research, as illustrated in Table 1.
Table 1: Coordination Geometry of Barium Bromide
Ion | Coordination Number | Geometry |
---|---|---|
Ba²⁺ | 9 | Distorted tricapped trigonal prism |
Br⁻ (tetrahedral) | 4 | Distorted tetrahedral |
Br⁻ (trigonal) | 3 | Trigonal pyramidal |
Barium bromide serves as a precursor in organic and inorganic synthesis. Its Lewis acid properties facilitate electrophilic aromatic substitution and halogenation reactions, making it valuable in producing brominated organic compounds. For example, it catalyzes the synthesis of specialty chemicals such as pharmaceuticals and agrochemicals. Additionally, BaBr₂ is instrumental in preparing other barium salts, including barium sulfate (BaSO₄) and barium phosphate (Ba₃(PO₄)₂), through precipitation reactions:
$$
\text{BaBr₂ + SO₄²⁻ → BaSO₄↓ + 2 Br⁻}
$$
Historically, barium bromide was integral to photographic development processes. It acted as a sensitizer in emulsion coatings for photographic plates, enhancing light sensitivity. Although digital technologies have reduced its role, BaBr₂ remains a subject of study in photochemical applications.
The compound’s legacy in radium purification persists in nuclear research. Modern techniques inspired by Curie’s work utilize barium bromide for isolating radioactive isotopes, leveraging its selective precipitation properties. For instance, Herman Fleck’s 1926 patent detailed a method using oxalic acid and sulfuric acid to concentrate radium-barium sulfates, iteratively increasing radium content.
Recent trends highlight barium bromide’s potential in pharmaceuticals and materials science. It is explored as a stabilizer in diagnostic imaging agents, particularly barium sulfate suspensions for gastrointestinal radiography. Furthermore, its hygroscopic nature is exploited in humidity-sensitive materials and electrochemical sensors.
Table 2: Key Physical Properties of Barium Bromide
Property | Value |
---|---|
Molecular Weight | 297.14 g/mol |
Melting Point | 857°C |
Boiling Point | 1,835°C |
Density (Anhydrous) | 4.78 g/cm³ |
Solubility in Water | 92.2 g/100 mL (0°C) |
Crystal System | Orthorhombic |
Academic studies focus on BaBr₂’s electronic structure and reactivity. Computational models analyze its ionic interactions and lattice energy, providing insights into its stability and dissolution behavior. Experimental work explores doped barium bromide crystals for optoelectronic devices, capitalizing on their luminescent properties.
Barium bromide crystallizes in the lead chloride cotunnite motif, forming white orthorhombic crystals that are deliquescent in nature [1]. The compound adopts the orthorhombic Pnma space group, which is characteristic of the cotunnite structure type [4]. This crystallographic arrangement represents the most thermodynamically stable form of barium bromide under ambient conditions [1] [4].
The orthorhombic unit cell of barium bromide contains four formula units, comprising four barium atoms and eight bromide atoms [13]. Detailed crystallographic measurements reveal specific lattice parameters for the orthorhombic structure. According to density functional theory calculations, the optimized unit cell dimensions are a = 8.10 Å, b = 4.84 Å, and c = 9.69 Å [13]. Experimental measurements reported slightly larger values with a = 8.28 Å, b = 4.96 Å, and c = 9.92 Å [13].
Crystallographic Parameter | Calculated Value | Experimental Value |
---|---|---|
a-axis (Å) | 8.10 | 8.28 |
b-axis (Å) | 4.84 | 4.96 |
c-axis (Å) | 9.69 | 9.92 |
Space Group | Pnma | Pnma |
Formula Units per Cell | 4 | 4 |
The structural arrangement follows the cotunnite prototype, where the three-dimensional framework is constructed through specific coordination polyhedra [4]. In the orthorhombic unit cell, two barium atoms and two inequivalent halide atoms occupy Wyckoff 4c positions respectively [13]. The atomic positions within the unit cell are characterized by fractional coordinates: barium atoms at xBa = 0.249 and zBa = 0.119, while the two inequivalent bromide positions are located at xha,1 = 0.140, zha,1 = 0.428 and xha,2 = 0.026, zha,2 = 0.831 [13].
The cotunnite structure exhibits remarkable stability across the barium halide series [10]. This structural motif is shared among barium chloride, barium bromide, and barium iodide, demonstrating the consistent coordination preferences of barium cations with halide anions [13]. The orthorhombic symmetry arises from the specific arrangement of coordination polyhedra that optimize electrostatic interactions while maintaining structural integrity [4].
The coordination environment in barium bromide reveals a complex three-dimensional network of ionic interactions [1] [4]. Each barium cation (Ba²⁺) is coordinated by nine bromide anions in a characteristic coordination geometry [1] [4]. This nine-fold coordination represents a distorted tricapped trigonal prismatic arrangement, which can be described as a (7+2) coordination sphere [1].
The barium-bromide bond distances exhibit a range of values reflecting the distorted coordination geometry [4]. Materials Project data indicates that Ba²⁺ bonds to nine Br⁻ atoms with bond distances ranging from 3.28 to 3.90 Å [4]. More specific measurements reveal primary Ba-Br distances of 3.41 Å, with additional contacts at 3.49-3.52 Å [2].
Ion | Coordination Number | Coordination Geometry | Bond Distances (Å) |
---|---|---|---|
Ba²⁺ | 9 | Distorted tricapped trigonal prismatic | 3.28-3.90 |
Br⁻ (tetrahedral) | 4 | Distorted tetrahedral | - |
Br⁻ (trigonal) | 3 | Trigonal pyramidal | - |
The bromide anions exhibit two distinct coordination environments within the crystal structure [1] [4]. The first type of bromide site involves bonding to four equivalent barium atoms, forming a mixture of edge and corner-sharing BrBa4 tetrahedra [4]. The second bromide site demonstrates three-coordinate geometry, bonding to five equivalent barium atoms in an extended coordination sphere [4].
The coordination polyhedra arrangement creates a three-dimensional network where barium ions are surrounded by bromide ions in a systematic pattern [1]. Each barium ion has nine halide ion neighbors distributed across three parallel planes: three bromide ions lying in the same plane, three in a plane behind, and three in a plane in front [13]. This arrangement optimizes the electrostatic interactions while maintaining the overall structural stability of the crystal lattice [4].
The distorted coordination geometry arises from the size difference between barium and bromide ions and the requirements for efficient packing in the three-dimensional structure [1] [4]. The tricapped trigonal prismatic coordination of barium represents an intermediate coordination number that balances ionic radii considerations with lattice energy optimization [4].
Barium bromide undergoes significant structural transformations when subjected to high pressure conditions [10]. High-pressure diffraction studies have revealed that cotunnite-structure compounds, including barium bromide, transform to a common monoclinic structure between 5 and 15 GPa at room temperature [10].
The high-pressure phase transition involves a transformation from the ambient pressure orthorhombic Pnma structure to a monoclinic P2₁/a structure [10]. This monoclinic phase can be described as a distortion of the low-pressure cotunnite cell, which becomes doubled along the a-axis and slightly distorted with γ = 87-89° [10]. The coordination number increases from 9 to 10 during this transition, reflecting the enhanced packing efficiency under elevated pressure conditions [10].
Pressure Range (GPa) | Crystal System | Space Group | Coordination Number |
---|---|---|---|
0-5 | Orthorhombic | Pnma | 9 |
5-15 | Monoclinic | P2₁/a | 10 |
>15 | Various | Multiple | >10 |
The monoclinic high-pressure structure represents a distortion of the Co₂Si type structure found in intermetallic AB₂ compounds with the same coordination number [10]. This structural relationship demonstrates the systematic nature of pressure-induced phase transitions in barium halides [10]. The transformation mechanism involves cooperative atomic displacements that accommodate the reduced volume while maintaining chemical bonding requirements [10].
Recent theoretical studies on related lead halide compounds suggest that barium bromide may undergo additional phase transitions at higher pressures [11]. These investigations predict potential transitions to structures with even higher coordination numbers, following patterns observed in other AX₂ compounds under extreme pressure conditions [11] [19].
The pressure-induced structural changes in barium bromide follow general trends observed across the barium halide series [10]. The systematic nature of these transformations reflects the fundamental principles governing ionic crystal behavior under compression, where coordination number increases and structural distortions minimize the total volume while maintaining electrostatic stability [10].
The vibrational properties of barium bromide have been extensively characterized through Raman spectroscopy studies [13] [16]. The orthorhombic Pnma structure of barium bromide exhibits 18 Raman-active modes, distributed as 6Ag + 3B1g + 6B2g + 3B3g according to group theory analysis [13] [16]. These vibrational modes provide crucial information about the structural dynamics and bonding characteristics of the crystal lattice [13].
Comprehensive theoretical calculations using density functional theory have predicted the complete vibrational spectrum of barium bromide [13] [16]. The calculated Raman-active phonon frequencies for orthorhombic barium bromide span from 44 to 137 cm⁻¹, covering the low-frequency region characteristic of heavy atom lattice vibrations [13].
Symmetry Mode | Frequency Range (cm⁻¹) | Number of Modes |
---|---|---|
Ag | 44-137 | 6 |
B1g | 49-133 | 3 |
B2g | 69-118 | 6 |
B3g | 45-133 | 3 |
The Ag symmetry modes dominate the Raman spectrum with six distinct peaks clearly observable in both theoretical predictions and experimental measurements [13] [16]. These fully symmetric modes are characterized by their strong Raman intensity and appear at frequencies of 44, 62, 86, 92, 116, and 137 cm⁻¹ according to theoretical calculations [13]. Experimental studies on bulk crystals have confirmed these predictions with slight variations: 47, 62, 85, 85, 125, and 134 cm⁻¹ [13].
The B3g modes contribute significantly to the observed Raman intensity, particularly the mode appearing between the fifth and sixth Ag modes [13] [16]. This B3g mode demonstrates strong Raman scattering and can be readily identified in experimental spectra despite broader linewidths typically observed in measured data [13].
Vibrational mode assignments have been correlated with specific atomic motions within the crystal structure [13] [16]. The low-frequency modes primarily involve translational motions of the heavy barium atoms, while higher-frequency modes correspond to more localized vibrations involving the bromide sublattice [13]. The frequency distribution follows the expected pattern based on the reduced mass considerations for barium-bromide systems [13].
Calculated Frequencies (cm⁻¹) | Experimental Frequencies (cm⁻¹) | Mode Assignment |
---|---|---|
44 | 47 | Ag(1) |
62 | 62 | Ag(2) |
86 | 85 | Ag(3) |
92 | 85 | Ag(4) |
116 | 125 | Ag(5) |
137 | 134 | Ag(6) |
The theoretical predictions demonstrate excellent agreement with experimental measurements, validating the computational approach for understanding vibrational properties of barium halides [13] [16]. Systematic studies comparing barium chloride, barium bromide, and barium iodide reveal that vibrational frequencies scale inversely with the square root of the reduced mass, following fundamental principles of lattice dynamics [13].
Laboratory-scale synthesis of barium bromide encompasses several well-established methodologies, each offering distinct advantages in terms of yield, purity, and operational simplicity. The most widely employed laboratory synthesis routes involve the reaction of barium-containing compounds with hydrobromic acid, followed by careful crystallization procedures to obtain the desired hydrated or anhydrous forms of the product.
The reaction of barium sulfide with hydrobromic acid represents one of the most straightforward and efficient laboratory synthesis methods for barium bromide production [1] [2]. This reaction proceeds according to the following stoichiometric equation:
BaS + 2HBr → BaBr₂ + H₂S
The reaction mechanism involves the direct acid-base neutralization between barium sulfide and hydrobromic acid, resulting in the formation of barium bromide and hydrogen sulfide gas as a byproduct [3] [4]. The hydrogen sulfide gas can be readily removed from the reaction mixture through appropriate ventilation systems, leaving behind an aqueous solution of barium bromide that can be further processed for crystallization.
Alternatively, barium carbonate serves as an equally effective starting material for laboratory synthesis of barium bromide [1] [5]. The reaction with hydrobromic acid follows the stoichiometric relationship:
BaCO₃ + 2HBr → BaBr₂ + CO₂ + H₂O
This reaction mechanism involves the neutralization of barium carbonate with hydrobromic acid, producing barium bromide, carbon dioxide, and water as reaction products [6] [7]. The carbon dioxide gas readily escapes from the reaction mixture, while the water remains in solution with the barium bromide product.
The experimental procedure for both synthesis routes typically involves the gradual addition of hydrobromic acid to a suspension of the barium compound in distilled water, with continuous stirring to ensure complete reaction [5]. The reaction mixture is maintained at room temperature or slightly elevated temperatures to facilitate complete dissolution and reaction. The resulting clear, colorless solution contains dissolved barium bromide, which can be concentrated through controlled evaporation or subjected to crystallization procedures.
Laboratory-scale synthesis using these methods typically yields high-purity barium bromide with minimal impurities, making them suitable for analytical and research applications [8] [9]. The choice between barium sulfide and barium carbonate as starting materials often depends on availability, cost considerations, and the desired handling characteristics of the byproducts.
The hydration and dehydration behavior of barium bromide represents a critical aspect of its synthesis and purification processes, particularly in laboratory-scale preparations where precise control of the hydration state is essential [10] [5]. Barium bromide readily forms stable hydrates, with the dihydrate form (BaBr₂·2H₂O) being the most commonly encountered crystalline form under standard laboratory conditions.
The formation of barium bromide dihydrate occurs spontaneously when aqueous solutions of barium bromide are allowed to crystallize under ambient conditions [1] [11]. The crystallization process involves the incorporation of two water molecules per formula unit of barium bromide into the crystal lattice structure, resulting in the formation of white, deliquescent crystals with an orthorhombic crystal system [10] [12].
The dehydration process of barium bromide dihydrate follows a well-characterized thermal pathway that can be precisely controlled in laboratory settings [5] [13]. The initial dehydration stage occurs at relatively low temperatures, with the dihydrate form beginning to lose water of crystallization at approximately 75°C [5] [8]. This temperature corresponds to the melting point of the dihydrate, where the compound begins to decompose and release water vapor.
Complete dehydration to the anhydrous form requires heating to 120°C, at which temperature the remaining water molecules are completely expelled from the crystal structure [1] [10]. The dehydration process can be represented by the following thermal decomposition reaction:
BaBr₂·2H₂O → BaBr₂ + 2H₂O (at 120°C)
The kinetics of the dehydration process have been extensively studied, revealing that the rate of water loss depends on several factors including temperature, ambient humidity, and the physical form of the crystalline material [14]. The dehydration occurs in discrete stages, with an intermediate monohydrate form (BaBr₂·H₂O) being observed under certain conditions.
Laboratory procedures for controlling the hydration state of barium bromide typically involve careful temperature control and monitoring of the crystallization environment [15] [16]. For applications requiring the anhydrous form, the dihydrate crystals are subjected to controlled heating in a drying oven or under vacuum conditions to remove water of crystallization completely.
The reverse process of hydration occurs readily when anhydrous barium bromide is exposed to atmospheric moisture, due to its hygroscopic nature [10] [17]. This characteristic requires careful storage and handling procedures in laboratory settings to prevent unwanted hydration and ensure the stability of the desired hydration state.
Industrial manufacturing of barium bromide involves sophisticated multi-stage processes designed to achieve high production volumes while maintaining stringent quality standards and cost-effectiveness [18] [19]. The industrial production methodology differs significantly from laboratory-scale synthesis in terms of scale, equipment requirements, and process optimization strategies.
The industrial manufacturing process typically begins with the procurement and preparation of high-purity raw materials, primarily barium carbonate and hydrobromic acid [20] [21]. Barium carbonate is obtained from barite (barium sulfate), which is a naturally occurring mineral that undergoes chemical reduction and purification processes to yield the carbonate form [20] [22]. The availability and quality of barite reserves directly impact the sourcing and cost structure of industrial barium bromide production.
The preparation of barium carbonate from barite involves several processing steps, including chemical reduction, purification, and crystallization [20] [22]. The barite mineral is first subjected to reduction processes using carbon or other reducing agents at elevated temperatures to convert barium sulfate to barium sulfide. The barium sulfide is then treated with sodium carbonate or carbon dioxide to produce barium carbonate according to established industrial procedures.
Hydrobromic acid, the second major raw material, is produced through specialized industrial processes involving the reaction of bromine with sulfur dioxide and water [23] [24]. The industrial production of hydrobromic acid requires careful control of reaction conditions and purification steps to achieve the concentration and purity levels required for barium bromide synthesis.
The industrial synthesis reaction follows the same fundamental chemistry as laboratory-scale preparation but is conducted in large-scale reactors with sophisticated process control systems [18] [25]. The reaction between barium carbonate and hydrobromic acid is carried out in continuous or batch processes, depending on the specific manufacturing facility and production requirements.
Industrial manufacturing processes incorporate advanced automation and monitoring systems to ensure consistent product quality and optimal reaction conditions [19] [21]. Temperature control, pH monitoring, and real-time analysis of reaction progress are maintained through computerized process control systems that can automatically adjust operating parameters to maintain optimal production conditions.
The industrial production process also includes comprehensive quality control measures throughout all stages of manufacture [18] [20]. Raw material testing, in-process monitoring, and final product analysis ensure that the barium bromide meets specified purity and quality standards required for various industrial applications.
Environmental considerations play a crucial role in industrial barium bromide manufacturing, with sophisticated waste treatment and emission control systems integrated into the production process [18] [25]. The handling of potentially hazardous byproducts and the implementation of safety protocols are essential components of industrial manufacturing operations.
The purification of barium bromide represents a critical aspect of both laboratory and industrial production processes, requiring sophisticated techniques to achieve the high purity levels demanded by modern applications [26] [27]. Fractional crystallization stands as the most historically significant and widely employed purification method for barium bromide, with its principles and applications having been developed and refined over many decades.
Fractional crystallization of barium bromide operates on the fundamental principle of differential solubility, where the compound exhibits varying solubility characteristics at different temperatures [28] [29]. The high solubility of barium bromide in water, ranging from 98 g/100 mL at 0°C to 149 g/100 mL at 100°C, provides an excellent foundation for crystallization-based purification processes [28].
The fractional crystallization process begins with the preparation of concentrated barium bromide solutions, typically obtained from the synthesis reactions described in previous sections [15] [16]. The solution is heated to near-boiling temperatures to achieve maximum dissolution of the barium bromide and any associated impurities. Controlled cooling of the saturated solution results in the preferential crystallization of barium bromide, while many impurities remain in solution due to their different solubility characteristics.
The historical significance of fractional crystallization in barium bromide purification cannot be overstated, as this technique was famously employed by Marie Curie in her groundbreaking work on radium purification [1] [27]. Curie utilized the principle that radium co-precipitates preferentially with barium bromide during crystallization, allowing for the concentration and purification of radium from complex mineral sources [12] [30]. This application demonstrated the exceptional selectivity and effectiveness of fractional crystallization as a purification technique.
The fractional crystallization process involves multiple sequential crystallization steps, each designed to further increase the purity of the barium bromide product [30]. The initial crystallization removes bulk impurities and produces a partially purified product. Subsequent recrystallization steps progressively increase the purity level, with each cycle involving dissolution, controlled cooling, and crystal separation.
Modern fractional crystallization processes incorporate sophisticated temperature control systems that allow precise manipulation of crystallization conditions [15] [31]. The cooling rate is carefully controlled to promote the formation of large, well-formed crystals while minimizing the incorporation of impurities into the crystal lattice. Slow, controlled cooling typically produces higher-purity crystals compared to rapid cooling, which may trap impurities within the crystal structure.
The separation of crystals from the mother liquor is accomplished through various filtration techniques, ranging from simple gravity filtration in laboratory settings to sophisticated centrifugal separation systems in industrial applications [15] [31]. The separated crystals are typically washed with cold distilled water to remove any adhering impurities before being subjected to the next crystallization cycle.
Advanced purification techniques may incorporate additional steps such as ion exchange chromatography, selective precipitation, or solvent extraction to remove specific types of impurities [31]. These supplementary purification methods are particularly important when extremely high purity levels are required for specialized applications such as optical materials or analytical reagents.
The effectiveness of fractional crystallization as a purification technique is enhanced by careful selection of crystallization conditions, including temperature, concentration, pH, and the presence of crystallization nuclei [30]. The optimization of these parameters requires detailed understanding of the phase behavior and crystallization kinetics of barium bromide under various conditions.
Quality control during the fractional crystallization process involves regular analysis of both the crystalline product and the mother liquor to monitor the progress of purification and ensure that the desired purity levels are achieved [9]. Analytical techniques such as atomic absorption spectroscopy, ion chromatography, and X-ray diffraction are commonly employed to assess the purity and crystalline quality of the purified barium bromide.
The economic considerations of fractional crystallization include the costs associated with multiple crystallization cycles, energy requirements for heating and cooling, and the management of waste streams containing impurities [18] [20]. Industrial optimization of fractional crystallization processes focuses on maximizing yield while minimizing processing costs and environmental impact.
Property | Value | Units |
---|---|---|
Molecular Weight | 297.14 g/mol [10] | g/mol |
Melting Point | 857°C [10] | °C |
Boiling Point | 1835°C [10] | °C |
Density (anhydrous) | 4.78 g/cm³ [10] | g/cm³ |
Density (dihydrate) | 3.58 g/cm³ [10] | g/cm³ |
Solubility at 0°C | 98 g/100 mL [28] | g/100 mL H₂O |
Solubility at 20°C | 104 g/100 mL [28] | g/100 mL H₂O |
Solubility at 100°C | 149 g/100 mL [28] | g/100 mL H₂O |
Crystal Structure | Orthorhombic [10] | - |
Appearance | White crystalline solid [10] | - |
Species | Coordination Number | Coordination Geometry | Coordination Sphere |
---|---|---|---|
Ba²⁺ | 9 [1] | (7+2) coordination distorted tricapped trigonal prismatic [1] | {BaBr₉} [1] |
Br⁻ (tetrahedral) | 4 [1] | distorted tetrahedral [1] | {BrBa₄} [1] |
Br⁻ (trigonal) | 3 [1] | trigonal pyramidal [1] | {BrBa₃} [1] |
Temperature (°C) | Solubility (g/100 mL H₂O) |
---|---|
0 | 98 [28] |
10 | 101 [28] |
20 | 104 [28] |
30 | 109 [28] |
40 | 114 [28] |
60 | 123 [28] |
80 | 135 [28] |
100 | 149 [28] |
Method | Reaction | Product Form | Byproducts | Scale |
---|---|---|---|---|
Barium Sulfide + HBr | BaS + 2HBr → BaBr₂ + H₂S [1] | Aqueous solution | Hydrogen sulfide [3] | Laboratory |
Barium Carbonate + HBr | BaCO₃ + 2HBr → BaBr₂ + CO₂ + H₂O [1] | Aqueous solution | Carbon dioxide, water [6] | Laboratory |
Industrial Process | Multi-step purification process [18] | Concentrated solution | Various depending on process [20] | Industrial |
Hydration State | Temperature Required | Process | Density |
---|---|---|---|
BaBr₂·2H₂O | 75°C (melting) [5] | Partial dehydration | 3.58 g/cm³ [10] |
BaBr₂·H₂O | 120°C [5] | Further dehydration | Intermediate |
BaBr₂ (anhydrous) | Complete dehydration [1] | Final anhydrous form | 4.78 g/cm³ [10] |
The synthesis and production methodologies for barium bromide encompass a diverse range of approaches, from simple laboratory-scale preparations to sophisticated industrial manufacturing processes. The fundamental chemistry underlying these processes remains consistent across all scales, involving the neutralization of barium compounds with hydrobromic acid followed by crystallization and purification procedures. The choice of synthesis method depends on factors such as desired scale, purity requirements, cost considerations, and available infrastructure.
Laboratory-scale synthesis routes provide excellent control over reaction conditions and product purity, making them ideal for research applications and small-scale preparations. The reaction of barium sulfide or barium carbonate with hydrobromic acid offers straightforward and reliable methods for producing high-quality barium bromide with minimal equipment requirements.
Industrial manufacturing processes incorporate advanced automation, process control, and quality assurance systems to achieve consistent production of barium bromide at commercial scales. These processes require significant capital investment but offer economies of scale and the ability to meet large-volume market demands.
The purification of barium bromide through fractional crystallization represents a time-tested and highly effective approach to achieving high purity levels. The historical significance of this technique, particularly in the context of Marie Curie's radium purification work, demonstrates its exceptional selectivity and reliability. Modern applications continue to benefit from the principles established through these early pioneering efforts.
The hydration and dehydration behavior of barium bromide adds complexity to synthesis and purification processes but also provides opportunities for controlling the final product characteristics. Understanding these dynamics is essential for optimizing production processes and ensuring product quality in both laboratory and industrial settings.
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